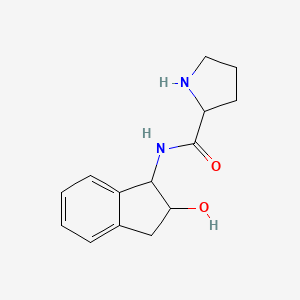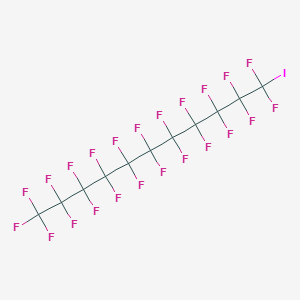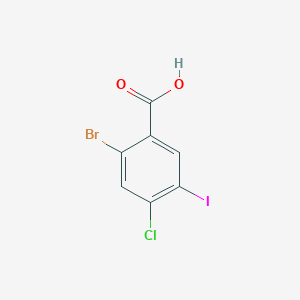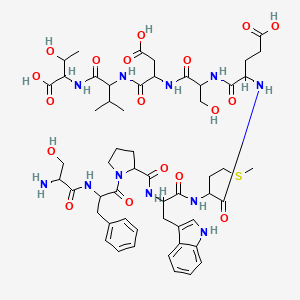
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer is a complex compound with the chemical formula C96H72Mn2N8O and a molecular weight of 1463.53 g/mol . It is a manganese porphyrin complex, characterized by its deep purple crystalline powder appearance . This compound is notable for its unique structure, which includes two manganese ions bridged by an oxygen atom, and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer typically involves the following steps:
Synthesis of meso-tetrakis(4-methylphenyl)porphyrin: This is achieved through the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions to form the porphyrin ring.
Metallation: The porphyrin is then metallated with manganese(III) chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing often includes additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates.
Reduction: The compound can also participate in reduction reactions, where it accepts electrons from reducing agents.
Substitution: It can undergo substitution reactions where ligands in the coordination sphere of manganese are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Reduction: Reducing agents like sodium borohydride or hydrazine are used under mild conditions.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or pyridine.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products are typically oxidized organic compounds, while reduction reactions yield reduced forms of the substrates .
Wissenschaftliche Forschungsanwendungen
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential as a mimic of natural enzymes, such as peroxidases, due to its catalytic properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the development of advanced materials, including magnetic materials and sensors
Wirkmechanismus
The mechanism by which Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The manganese ions in the compound can cycle between different oxidation states, allowing them to participate in redox reactions. This property is particularly useful in catalytic applications, where the compound can facilitate the transfer of electrons or oxygen atoms to substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(III)meso-tetrakis(4-N-methylpyridyl)porphyrin: Similar in structure but with different substituents on the porphyrin ring, leading to different chemical properties and applications.
Manganese(III)meso-tetrakis(4-carboxyphenyl)porphyrin: Another related compound with carboxyl groups, used in different catalytic and biomedical applications.
Uniqueness
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer is unique due to its specific structure, which includes the mu-oxo bridge. This feature enhances its stability and reactivity, making it particularly effective in catalytic applications compared to other manganese porphyrin complexes .
Eigenschaften
Molekularformel |
C96H72Mn2N8O |
|---|---|
Molekulargewicht |
1463.5 g/mol |
IUPAC-Name |
manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2 |
InChI-Schlüssel |
LWBNUMXDFGUOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Mn+3].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)


![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/no-structure.png)
![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)

![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)



